![molecular formula C23H19NO5 B12173339 (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B12173339.png)
(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one
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Overview
Description
(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H19NO5 and its molecular weight is 389.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound (2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural arrangement that includes a benzofuran core, a methoxyphenyl group, and a pyrrole derivative, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is C23H19NO5. Its structure suggests several functional groups that could interact with biological targets, potentially leading to various therapeutic effects. The presence of the benzofuran core is particularly significant, as this moiety is often associated with anticancer and anti-inflammatory activities.
Antioxidant Activity
The compound is predicted to exhibit antioxidant properties due to the presence of phenolic structures. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress.
Anti-inflammatory Properties
Research indicates that this compound may possess anti-inflammatory properties . It is hypothesized that it could inhibit pro-inflammatory mediators, which are critical in the pathogenesis of various inflammatory diseases.
Antitumor Activity
Similar compounds have shown promising results in targeting cancer cell lines, suggesting that this compound may also exhibit antitumor activity . The structural similarities with known anticancer agents warrant further investigation into its efficacy against specific cancer types.
Synthesis and Interaction Studies
The synthesis of this compound can be achieved through several chemical pathways, each requiring optimization for yield and purity. Understanding the interaction of this compound with biological targets is essential for predicting its therapeutic efficacy and safety profile. Interaction studies often involve:
- Molecular docking : To predict how the compound binds to specific proteins.
- Fluorescence quenching assays : To assess binding interactions with serum proteins like bovine serum albumin (BSA).
Comparative Analysis with Similar Compounds
A comparative analysis highlights the biological activities of structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Methoxybenzaldehyde | Methoxy group, aldehyde | Antioxidant |
Benzofuran derivatives | Benzofuran core | Anticancer |
Pyrrole derivatives | Pyrrole ring | Neuroprotective |
This table illustrates the diversity within this chemical class and underscores the unique potential of the target compound due to its specific combination of functional groups.
Case Studies and Research Findings
Research has shown that compounds similar to This compound have demonstrated significant biological activities:
- Anticancer Studies : A study on benzofuran derivatives indicated their effectiveness in inhibiting tumor growth in various cancer models.
- Anti-inflammatory Research : Compounds with similar methoxy groups have been shown to reduce inflammation markers in preclinical studies.
- Antioxidant Evaluations : The antioxidant capacity of related compounds has been assessed using DPPH radical scavenging assays, showing promising results.
Scientific Research Applications
Structural Features
The compound is characterized by:
- A benzofuran core , which is known for various biological activities.
- A methoxyphenyl group , contributing to its potential antioxidant properties.
- A pyrrole derivative , which may enhance neuroprotective effects.
Antioxidant Activity
The presence of phenolic structures suggests that this compound may exhibit significant antioxidant activity. Studies have indicated that similar compounds can scavenge free radicals, thereby potentially reducing oxidative stress in biological systems.
Anti-inflammatory Properties
Research has shown that compounds with methoxy groups can inhibit pro-inflammatory mediators. This property makes the compound a candidate for developing anti-inflammatory drugs, particularly in conditions like arthritis and other inflammatory diseases.
Antitumor Activity
Preliminary studies suggest that this compound may have anticancer properties. Similar benzofuran derivatives have demonstrated effectiveness in inhibiting tumor growth across various cancer models, making this compound a potential lead for cancer therapy.
Anticancer Research
A study focusing on benzofuran derivatives reported their effectiveness in inhibiting tumor growth in human cancer cell lines. The study highlighted the structure-activity relationship, indicating that modifications to the benzofuran core can significantly enhance antitumor activity .
Anti-inflammatory Studies
In vitro assays demonstrated that compounds with similar methoxy groups effectively reduced levels of inflammatory cytokines in cell cultures. These findings support the potential of this compound in developing new anti-inflammatory therapies .
Antioxidant Evaluations
DPPH radical scavenging assays conducted on related compounds showed promising antioxidant capacities. Such evaluations indicate that the target compound may also exhibit similar protective effects against oxidative stress .
Properties
Molecular Formula |
C23H19NO5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(2E)-6-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-[(1-methylpyrrol-2-yl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H19NO5/c1-24-11-3-4-16(24)12-22-23(26)19-10-9-18(13-21(19)29-22)28-14-20(25)15-5-7-17(27-2)8-6-15/h3-13H,14H2,1-2H3/b22-12+ |
InChI Key |
FYSCOQHIMSNEIY-WSDLNYQXSA-N |
Isomeric SMILES |
CN1C=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
CN1C=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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